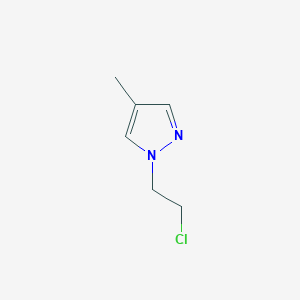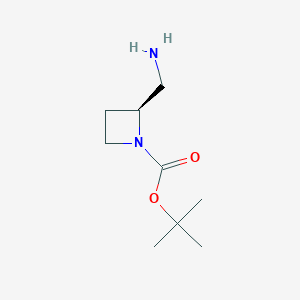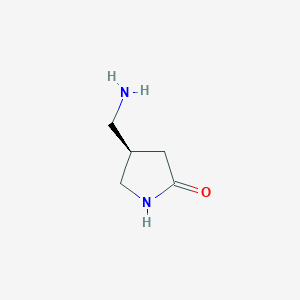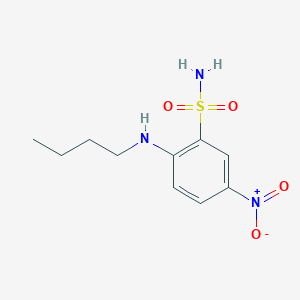
1-(2-chloroethyl)-4-methyl-1H-pyrazole
Descripción general
Descripción
1-(2-Chloroethyl)-4-methyl-1H-pyrazole (CEMP) is a heterocyclic compound containing a five-membered ring of nitrogen and carbon atoms. It is an important intermediate in the synthesis of a variety of compounds, and is used in the manufacture of pharmaceuticals, agricultural products, and other chemicals. CEMP has been studied extensively for its properties and applications in the laboratory, and it has been found to have many potential uses in a variety of scientific fields.
Aplicaciones Científicas De Investigación
Medicine: Chemotherapy Agent Synthesis
“1-(2-chloroethyl)-4-methyl-1H-pyrazole” is structurally related to compounds used in chemotherapy, such as carmustine . Its alkylating properties allow it to interact with DNA, inhibiting replication and transcription, which is crucial in the treatment of cancer. Research into analogs of this compound could lead to the development of new chemotherapeutic agents with improved efficacy and reduced side effects.
Agriculture: Pesticide Development
In agriculture, derivatives of “1-(2-chloroethyl)-4-methyl-1H-pyrazole” could be explored for their potential as pesticides. The compound’s reactivity with biological molecules may be harnessed to control pests that affect crop yields. Studies on its environmental impact and degradation products are essential to ensure safe application .
Materials Science: Flame Retardants
The compound’s structural similarity to known flame retardants suggests potential applications in materials science. By incorporating it into polymers, it could enhance flame resistance in various materials, contributing to safer building materials and textiles .
Environmental Science: Decontamination Processes
Research in environmental science could focus on the use of “1-(2-chloroethyl)-4-methyl-1H-pyrazole” in decontamination processes. Its potential to react with hazardous substances may be utilized in the breakdown and neutralization of environmental pollutants .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound could be used to study enzyme inhibition, given its reactive nature. It may serve as a tool to understand the mechanisms of action of various enzymes and help in the design of enzyme inhibitors for therapeutic purposes .
Pharmacology: Drug Metabolism and Toxicity
Pharmacological studies could investigate the metabolism and toxicity profiles of “1-(2-chloroethyl)-4-methyl-1H-pyrazole” and its derivatives. Understanding its biotransformation could inform the design of safer drugs and contribute to personalized medicine approaches .
Propiedades
IUPAC Name |
1-(2-chloroethyl)-4-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTFZRBNTXCEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-4-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)

![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)
![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)
![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)




![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)

